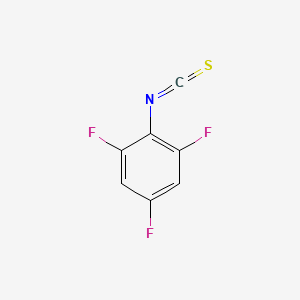

2,4,6-Trifluorophenyl isothiocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-trifluoro-2-isothiocyanatobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F3NS/c8-4-1-5(9)7(11-3-12)6(10)2-4/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPISVBDECFJHDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)N=C=S)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F3NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40345503 | |

| Record name | 2,4,6-Trifluorophenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206761-91-3 | |

| Record name | 1,3,5-Trifluoro-2-isothiocyanatobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206761-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trifluorophenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 206761-91-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,4,6-Trifluorophenyl Isothiocyanate: Properties, Reactivity, and Applications in Drug Discovery

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 2,4,6-Trifluorophenyl Isothiocyanate, a highly reactive and versatile chemical entity of increasing importance in modern drug discovery and chemical biology. We delve into its core physicochemical and spectroscopic properties, established synthetic routes, and characteristic reactivity profile. A significant focus is placed on the mechanistic underpinnings of its function as a covalent modifier of biological macromolecules, a role enhanced by the unique electronic properties of its trifluorinated aromatic ring. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful chemical tool for the design of targeted covalent inhibitors and other advanced applications.

Introduction: The Rise of Covalent Modifiers in Targeted Therapy

The isothiocyanate functional group (–N=C=S) is a cornerstone of bioorthogonal and covalent chemistry.[1] Naturally occurring isothiocyanates, found in cruciferous vegetables, have long been recognized for their chemopreventive and anticarcinogenic properties.[2][3][4] In synthetic chemistry, their utility extends from being precursors to a vast array of heterocyclic compounds and thioureas to their pivotal role in bioconjugation.[5][6][7]

The modern paradigm of targeted covalent inhibition involves designing molecules that form a permanent bond with a specific nucleophilic residue on a target protein, offering advantages in potency, duration of action, and overcoming drug resistance.[8] Within this context, this compound emerges as a reagent of significant interest. Its reactivity is precisely modulated by the strong electron-withdrawing nature of the three fluorine atoms on the phenyl ring, enhancing the electrophilicity of the central carbon atom. This guide will explore the chemical properties that make this molecule a potent tool for researchers.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectral characteristics is fundamental to its application.

Core Molecular Properties

The key identifying properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 206761-91-3 | [9][10] |

| Molecular Formula | C₇H₂F₃NS | [9][10] |

| Molecular Weight | 189.16 g/mol | [9][10] |

| IUPAC Name | 1,3,5-Trifluoro-2-isothiocyanatobenzene | [11] |

| Appearance | Typically a solid or oil | [12] |

| Safety | Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage. Toxic if inhaled. | [11] |

Spectroscopic Analysis

Spectroscopic data is crucial for identity confirmation and purity assessment.

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is the strong, broad absorption band characteristic of the asymmetric stretch of the isothiocyanate (–N=C=S) group, typically appearing in the 2000-2200 cm⁻¹ region.[9] Other significant absorptions include those for C-F stretching (around 1100-1300 cm⁻¹) and aromatic C=C stretching (around 1600 cm⁻¹).[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is simple, showing a single signal for the two equivalent aromatic protons. This signal is expected to appear as a triplet due to coupling with the two ortho-fluorine atoms.

-

¹³C NMR: Key signals include the carbon of the isothiocyanate group (typically δ > 130 ppm) and the aromatic carbons, which will exhibit complex splitting patterns due to C-F coupling.

-

¹⁹F NMR: Signals corresponding to the fluorine atoms at the C2/C6 and C4 positions would be observed, providing definitive structural confirmation.

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would show a distinct molecular ion peak (M⁺) at an m/z of approximately 189.16.[9] Characteristic fragmentation patterns would involve the loss of the NCS group or fluorine atoms.

Synthesis and Manufacturing Considerations

The synthesis of aryl isothiocyanates is well-established, typically proceeding from the corresponding primary aniline.

Common Synthetic Routes

The most prevalent method involves a two-step, one-pot process starting from 2,4,6-trifluoroaniline. The amine is first treated with carbon disulfide in the presence of a base (like triethylamine) to form an intermediate dithiocarbamate salt. This salt is then decomposed using a desulfurizing agent to yield the final isothiocyanate product.[14][15]

Detailed Protocol: A Representative Synthesis

This protocol is adapted from established methodologies for isothiocyanate synthesis.[14]

Objective: To synthesize this compound from 2,4,6-trifluoroaniline.

Materials:

-

2,4,6-trifluoroaniline

-

Carbon disulfide (CS₂)

-

Triethylamine (Et₃N)

-

Tosyl Chloride (TsCl)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), dissolve 2,4,6-trifluoroaniline (1.0 eq) in anhydrous DCM.

-

Dithiocarbamate Formation: Cool the solution to 0 °C in an ice bath. Add triethylamine (2.2 eq) followed by the dropwise addition of carbon disulfide (1.2 eq). Allow the reaction to stir at room temperature for 2-3 hours. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC).

-

Desulfurization: Once the formation of the dithiocarbamate salt is complete, cool the mixture back to 0 °C. Add tosyl chloride (1.1 eq) portion-wise over 15 minutes.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir overnight. Monitor the formation of the isothiocyanate product by TLC.

-

Workup: Quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure this compound.

-

Validation: Confirm the identity and purity of the product using NMR and IR spectroscopy.

Chemical Reactivity and Mechanistic Insights

The Isothiocyanate Moiety: An Electrophilic Hub

The reactivity of this compound is dominated by the electrophilic character of the central carbon atom in the –N=C=S group. The cumulative inductive effect of the three electron-withdrawing fluorine atoms on the phenyl ring significantly depletes electron density from the isothiocyanate moiety, making it highly susceptible to nucleophilic attack compared to non-fluorinated analogues.

Reaction with Nucleophiles: The Basis for Covalent Modification

The primary reaction of isothiocyanates is addition with nucleophiles such as amines and thiols.[16] This reactivity is the chemical foundation for its use in labeling biological molecules.

-

Reaction with Amines: Primary and secondary amines readily attack the central carbon to form N,N'-disubstituted thiourea derivatives.[5][17] This reaction is highly efficient and is the basis for covalently modifying lysine residues in proteins. The reaction is often favorable under slightly alkaline conditions (pH 9-11), which deprotonates the amine to increase its nucleophilicity.[18]

Detailed Protocol: Thiourea Formation with a Model Amine

Objective: To demonstrate the reactivity of this compound by synthesizing a thiourea derivative with benzylamine.

Materials:

-

This compound

-

Benzylamine

-

Ethanol

-

Hexanes

Procedure:

-

Reaction: Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

-

Nucleophile Addition: Add benzylamine (1.05 eq) dropwise to the stirred solution at room temperature.

-

Precipitation: A white precipitate of the thiourea product should begin to form almost immediately. Stir the reaction for 30 minutes to ensure completion.

-

Isolation: Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with cold hexanes to remove any unreacted starting materials.

-

Drying and Characterization: Dry the product under vacuum. The yield is typically quantitative. Characterize the product by melting point and NMR to confirm the structure of N-benzyl-N'-(2,4,6-trifluorophenyl)thiourea.

Applications in Drug Development and Chemical Biology

The predictable and robust reactivity of this compound makes it a valuable tool for forging stable covalent links to biological targets.

Role as a Covalent Warhead for Target Engagement

In drug design, an electrophilic functional group, or "warhead," can be incorporated into a ligand that directs it to the binding site of a target protein. The enhanced electrophilicity of this compound makes it an effective warhead for reacting with nucleophilic amino acid residues like cysteine or lysine located in or near the active site.[19][20] This covalent modification can lead to irreversible inhibition, providing sustained therapeutic effects.[21] The trifluorophenyl group itself can participate in favorable binding interactions (e.g., hydrophobic, π-stacking) to improve affinity and selectivity.[22]

Stability and Handling

-

Stability: Isothiocyanates can exhibit instability in aqueous solutions, particularly in the presence of nucleophiles or at extreme pH values.[23] Stock solutions are best prepared in anhydrous aprotic solvents like DMSO or DMF and stored at low temperatures.

-

Handling: this compound is classified as a hazardous substance.[11] It is corrosive and toxic. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

Conclusion

This compound is a powerful and highly reactive electrophile with significant utility in modern chemical science. Its properties are defined by the interplay between the isothiocyanate functional group and the electron-withdrawing trifluorinated phenyl ring. This combination results in a precisely tuned reactivity profile that is ideal for applications in targeted covalent inhibitor design, peptide chemistry, and the synthesis of complex molecular probes. By understanding its fundamental chemical properties, synthesis, and reactivity, researchers can effectively harness this reagent to advance programs in drug discovery and chemical biology.

References

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,4,6-Trichlorophenyl isothiocyanate - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

Indian Journal of Advances in Chemical Science. (n.d.). Tf2O: A Desulfurating Reagent in the Synthesis of Isothiocyanates. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Retrieved from [Link]

-

ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates. Retrieved from [Link]

-

Chemistry & Biology Interface. (2020). Synthesis of Isothiocyanates: A Review. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Molecules. (2018). Synthesis of Isothiocyanates: An Update. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2,4,6-Trimethylphenyl isothiocyanate. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Phenyl Isothiocyanate. Retrieved from [Link]

-

Scientific Reports. (2025). New fluorescently labeled isothiocyanate derivatives as a potential cancer theranostic tool. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Retrieved from [Link]

-

Journal of Organic Chemistry. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Retrieved from [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of isothiocyanates with nucleophiles. Retrieved from [Link]

-

RSC Advances. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Retrieved from [Link]

-

ChemMedChem. (2024). Covalent Isothiocyanate Inhibitors of Macrophage Migration Inhibitory Factor as Potential Colorectal Cancer Treatments. Retrieved from [Link]

-

Journal of Nutritional Biochemistry. (2013). Physiological relevance of covalent protein modification by dietary isothiocyanates. Retrieved from [Link]

-

Expert Opinion on Drug Metabolism & Toxicology. (2014). Exploring the effects of isothiocyanates on chemotherapeutic drugs. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Bis(trifluoromethyl)phenyl isothiocyanate. Retrieved from [Link]

-

Biblioteka Nauki. (n.d.). Synthesis and characterization of thiourea. Retrieved from [Link]

-

Songklanakarin Journal of Science and Technology. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. Retrieved from [Link]

-

Digital Commons @ IWU. (n.d.). Synthesis and Nucleophilic Reactions of Bifunctional Thiourea S,S,S-Trioxides. Retrieved from [Link]

-

The Journal of Nutrition. (2013). Proteomic Analysis of Covalent Modifications of Tubulins by Isothiocyanates. Retrieved from [Link]

-

ResearchGate. (2012). Utility of isothiocyanates in heterocyclic synthesis. Retrieved from [Link]

-

Acta Pharmacologica Sinica. (2005). Are isothiocyanates potential anti-cancer drugs?. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (2024). Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles. Retrieved from [Link]

-

Bioconjugate Chemistry. (2015). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Retrieved from [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. New fluorescently labeled isothiocyanate derivatives as a potential cancer theranostic tool - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the effects of isothiocyanates on chemotherapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijacskros.com [ijacskros.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound [webbook.nist.gov]

- 10. scbt.com [scbt.com]

- 11. synquestlabs.com [synquestlabs.com]

- 12. spectrabase.com [spectrabase.com]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. Isothiocyanate synthesis [organic-chemistry.org]

- 15. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Thiourea synthesis by thioacylation [organic-chemistry.org]

- 18. researchgate.net [researchgate.net]

- 19. Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur [mdpi.com]

- 20. Physiological relevance of covalent protein modification by dietary isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Covalent Isothiocyanate Inhibitors of Macrophage Migration Inhibitory Factor as Potential Colorectal Cancer Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. thaiscience.info [thaiscience.info]

The Strategic Utility of 2,4,6-Trifluorophenyl Isothiocyanate in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. The isothiocyanate functional group, a versatile electrophilic synthon, serves as a crucial building block for the construction of diverse heterocyclic and acyclic structures, most notably thioureas, which are prevalent in numerous biologically active compounds. This technical guide provides an in-depth exploration of 2,4,6-Trifluorophenyl Isothiocyanate (CAS Number: 206761-91-3), a key reagent that marries the advantageous properties of a polyfluorinated aromatic ring with the reactive potential of the isothiocyanate moiety. We will delve into its synthesis, physicochemical properties, characteristic reactivity, and its application in the synthesis of complex molecules with therapeutic potential, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Convergence of Fluorine Chemistry and Isothiocyanate Reactivity

The pursuit of novel therapeutic agents with improved efficacy, selectivity, and metabolic stability is a central theme in drug discovery. Fluorine, with its unique electronic properties, has emerged as a "magic element" in this endeavor. The introduction of fluorine atoms into a drug molecule can profoundly influence its pKa, lipophilicity, metabolic stability, and binding affinity to its biological target.[1][2][3] The 2,4,6-trifluorophenyl motif, in particular, presents a sterically demanding and electron-deficient aromatic system, which can be strategically employed to modulate molecular interactions and resist metabolic degradation.

Concurrently, the isothiocyanate group (-N=C=S) is a highly valuable functional group in organic synthesis. Its electrophilic carbon atom is susceptible to attack by a wide range of nucleophiles, most notably primary and secondary amines, to form stable thiourea linkages.[4] This reaction is a cornerstone in the synthesis of a vast array of compounds with diverse biological activities, including anticancer, antiviral, and antimicrobial properties.[5][6]

This compound represents the synergistic combination of these two powerful components. This guide will illuminate the technical nuances of this reagent, providing researchers with the foundational knowledge to effectively leverage its properties in their drug discovery programs.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and spectral properties of a reagent is paramount for its effective use and for the unambiguous characterization of its reaction products.

| Property | Value | Reference |

| CAS Number | 206761-91-3 | [7] |

| Molecular Formula | C7H2F3NS | [7] |

| Molecular Weight | 189.16 g/mol | [7] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | Not readily available | |

| Density | Not readily available |

Spectroscopic Data:

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of this compound is the strong, broad absorption band characteristic of the asymmetric stretch of the isothiocyanate group (-N=C=S), typically observed in the region of 2100-2000 cm⁻¹. Other significant absorptions will include C-F stretching vibrations and aromatic C=C stretching bands.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing a triplet in the aromatic region corresponding to the two equivalent protons on the trifluorophenyl ring.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the isothiocyanate carbon (typically in the range of 130-140 ppm), as well as signals for the aromatic carbons, with their chemical shifts and splitting patterns influenced by the fluorine substituents.[8]

-

¹⁹F NMR: The fluorine NMR spectrum will provide valuable information about the electronic environment of the fluorine atoms on the aromatic ring.

-

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+) at m/z 189. Fragmentation patterns will likely involve the loss of the NCS group and other characteristic fragments of the trifluorophenyl ring.[9]

Synthesis of this compound

The most common and direct method for the synthesis of aryl isothiocyanates is the reaction of the corresponding primary aniline with a thiocarbonylating agent. For this compound, the logical precursor is 2,4,6-Trifluoroaniline.

Generalized Synthetic Protocol

This protocol is based on well-established methods for the synthesis of aryl isothiocyanates.[4]

Reaction: 2,4,6-Trifluoroaniline + Thiophosgene → this compound

Reagents and Solvents:

-

2,4,6-Trifluoroaniline

-

Thiophosgene (or a less toxic equivalent like carbon disulfide)

-

A suitable base (e.g., triethylamine, pyridine, or an inorganic base like calcium carbonate)

-

An inert solvent (e.g., dichloromethane, chloroform, or toluene)

Step-by-Step Methodology:

-

Reaction Setup: In a well-ventilated fume hood, dissolve 2,4,6-Trifluoroaniline in an appropriate anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Base Addition: Add the base to the solution and cool the mixture in an ice bath.

-

Thiocarbonylating Agent Addition: Slowly add a solution of thiophosgene (or carbon disulfide) in the same solvent to the stirred mixture via the dropping funnel. Caution: Thiophosgene is highly toxic and corrosive and should be handled with extreme care.

-

Reaction Monitoring: Allow the reaction to stir at low temperature and then gradually warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, quench the reaction mixture with water or a dilute acid. Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Caption: General synthesis of this compound.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the electrophilic nature of its central carbon atom, making it a prime target for nucleophilic attack.

Reaction with Amines to Form Thioureas

The most significant reaction of isothiocyanates in medicinal chemistry is their reaction with primary and secondary amines to form N,N'-disubstituted thioureas. This reaction is typically high-yielding and proceeds under mild conditions.[4]

Mechanism: The lone pair of the amine nitrogen attacks the electrophilic carbon of the isothiocyanate. The resulting zwitterionic intermediate then undergoes a proton transfer to yield the stable thiourea product.

Caption: General mechanism for thiourea formation.

The electron-withdrawing nature of the 2,4,6-trifluorophenyl group enhances the electrophilicity of the isothiocyanate carbon, potentially increasing its reactivity towards nucleophiles. The steric hindrance from the ortho-fluorine atoms may also influence the reaction kinetics and the conformational preferences of the resulting thiourea products.

Case Study: Synthesis of a Purine Derivative for Therapeutic Applications

A notable application of this compound is in the synthesis of 4-[9-(tetrahydro-furan-3-yl)-8-(2,4,6-trifluoro-phenylamino)-9H-purin-2-ylamino]-cyclohexan-1-ol, a compound with potential therapeutic applications.[10]

Synthetic Step: The key step involves the reaction of an amine-substituted cyclohexanol derivative with this compound to form a thiourea intermediate, which is then cyclized to the final purine product.[11]

Experimental Protocol (Adapted from Patent Literature): [11]

-

Thiourea Formation: A solution of the amine precursor in a suitable solvent (e.g., THF) is treated with this compound.

-

Reaction Conditions: The reaction is typically stirred at room temperature for an extended period (e.g., 15-18 hours) until the starting amine is consumed, as monitored by HPLC.

-

Cyclization: The resulting thiourea intermediate is then treated with a coupling agent, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), and heated to effect cyclization to the desired purine scaffold.

This example underscores the role of this compound as a crucial building block for introducing the trifluorophenylamino moiety, which is likely critical for the biological activity of the final compound.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.[12]

-

Corrosivity: It can cause severe skin burns and eye damage.[12]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, eye protection, and face protection.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

Always consult the Safety Data Sheet (SDS) before handling this reagent.

Conclusion

This compound is a highly valuable and versatile reagent for drug discovery and medicinal chemistry. Its unique combination of a polyfluorinated aromatic ring and a reactive isothiocyanate functional group allows for the efficient synthesis of complex molecules with potentially enhanced pharmacological properties. The electron-deficient nature of the trifluorophenyl ring can modulate the reactivity of the isothiocyanate and impart favorable characteristics such as increased metabolic stability and altered binding affinities to the resulting products. The straightforward formation of thioureas from this reagent provides a robust and reliable method for accessing a wide range of biologically active compounds. As the demand for novel and improved therapeutics continues to grow, the strategic application of specialized building blocks like this compound will undoubtedly play an increasingly important role in the design and synthesis of the next generation of medicines.

References

-

Royal Society of Chemistry. (n.d.). General information All reagents and starting materials were commercially obtained and were used without further purification. Retrieved from [Link]

-

National Institutes of Health. (2025). A mild and practical approach to N-CF3 secondary amines via oxidative fluorination of isocyanides. Retrieved from [Link]

- Google Patents. (2008). (12) STANDARD PATENT (11) Application No. AU 2007318132 B2 (19) AUSTRALIAN PATENT OFFICE.

-

PubMed. (2015). Synthesis, cytotoxicity and antimicrobial activity of thiourea derivatives incorporating 3-(trifluoromethyl)phenyl moiety. Retrieved from [Link]

- Google Patents. (n.d.). CA2608385A1 - Substituted spiro compounds and their use for producing drugs.

- Google Patents. (n.d.). CA2608309A1 - Substituted spiro compounds and their use for producing pain-relief medicaments.

-

ResearchGate. (n.d.). Synthesis and biological activities of thiourea derivatives. Retrieved from [Link]

-

MDPI. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

Science Publishing Group. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Retrieved from [Link]

-

Scribd. (n.d.). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Retrieved from [Link]

-

Semantic Scholar. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Retrieved from [Link]

-

ResearchGate. (2025). Biological Applications of Thiourea Derivatives: Detailed Review. Retrieved from [Link]

-

Academia.edu. (n.d.). Synthesis of new thiourea derivatives and study of its activity as anticancer agents molecular docking study. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). General procedure for the synthesis of isothiocyanates. Retrieved from [Link]

-

MDPI. (n.d.). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). US20090048275A1 - Solid forms comprising 4-[9-(tetrahydro-furan-3-yl)-8-(2,4,6-trifluoro-phenylamino)-9h-purin-2-ylamino]-cyclohexan-1-ol, compositions thereof, and uses therewith.

-

SciSpace. (n.d.). Mass Spectra of Isothiocyanates. Retrieved from [Link]

-

American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

ResearchGate. (2025). An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. Retrieved from [Link]

Sources

- 1. Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 2. scribd.com [scribd.com]

- 3. [PDF] Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review | Semantic Scholar [semanticscholar.org]

- 4. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound [webbook.nist.gov]

- 8. Phenyl isothiocyanate(103-72-0) 13C NMR spectrum [chemicalbook.com]

- 9. scispace.com [scispace.com]

- 10. US20090048275A1 - Solid forms comprising 4-[9-(tetrahydro-furan-3-yl)-8-(2,4,6-trifluoro-phenylamino)-9h-purin-2-ylamino]-cyclohexan-1-ol, compositions thereof, and uses therewith - Google Patents [patents.google.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. US20080269271A1 - Substituted Spiro Compounds and Their Use for Producing Pain-Relief Medicaments - Google Patents [patents.google.com]

Synthesis and Purification of 2,4,6-Trifluorophenyl Isothiocyanate: A Senior Application Scientist's Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the synthesis, purification, and characterization of 2,4,6-Trifluorophenyl Isothiocyanate, a valuable building block in medicinal and materials chemistry. We move beyond a simple recitation of steps to deliver field-proven insights into the causality behind experimental choices. The core of this document details a robust and scalable one-pot synthesis from 2,4,6-trifluoroaniline via an in situ generated dithiocarbamate salt, a method that circumvents the use of highly toxic reagents like thiophosgene. Detailed protocols for purification by column chromatography and recrystallization are presented, alongside a full suite of analytical techniques for structural verification and purity assessment. This guide is designed to empower researchers to not only replicate the synthesis but also to understand the underlying principles that ensure a successful, high-purity outcome.

Introduction: The Strategic Value of this compound

Isothiocyanates (R-N=C=S) are a class of highly versatile heteroallene compounds. Their electrophilic carbon atom readily reacts with nucleophiles, making them pivotal intermediates in the synthesis of thioureas, thioamides, and a diverse array of heterocyclic systems.[1][2] This reactivity profile has positioned them as critical components in drug discovery, where they are found in molecules with antimicrobial, anti-inflammatory, and anticancer properties.[3][4]

This compound, in particular, offers unique advantages. The trifluorinated phenyl ring provides a powerful tool for modulating the physicochemical properties of a parent molecule. The fluorine atoms can enhance metabolic stability, improve membrane permeability, and alter binding affinities through specific electronic interactions. The electron-withdrawing nature of the fluorine atoms also activates the isothiocyanate group, enhancing its reactivity. However, the synthesis of such electron-deficient aryl isothiocyanates requires carefully optimized protocols to achieve high yields and, critically, high purity, which is paramount for downstream applications in regulated fields like drug development.

Synthetic Strategies: A Mechanistic Perspective

The most prevalent methods for synthesizing aryl isothiocyanates begin with the corresponding primary amine (Type A synthesis).[3][4] While several routes exist, the choice of method is a critical decision balancing efficiency, safety, and scalability.

The Thiophosgene Route: A Historical Benchmark

The reaction of a primary amine with thiophosgene (CSCl₂) is a classic and often high-yielding method for isothiocyanate synthesis.[5][6] The mechanism involves the nucleophilic attack of the amine onto the highly electrophilic carbon of thiophosgene, followed by the elimination of two molecules of HCl.

Mechanism: Amine (R-NH₂) + Thiophosgene (CSCl₂) → Isothiocyanate (R-NCS) + 2 HCl

Despite its effectiveness, this method is now largely avoided in modern laboratories, especially at scale. Thiophosgene is an extremely toxic, volatile, and corrosive liquid, posing significant handling and safety risks. [7][8][9]

The Dithiocarbamate Route: The Modern Standard for Safety and Versatility

A safer and more versatile approach involves the two-step conversion of a primary amine via a dithiocarbamate salt intermediate.[5][10] This process can often be performed as a "one-pot" synthesis, making it highly efficient.[2][11]

-

Step 1: Dithiocarbamate Salt Formation. The primary amine reacts with carbon disulfide (CS₂) in the presence of a base (e.g., triethylamine, sodium hydroxide) to form a dithiocarbamate salt in situ.

-

Step 2: Desulfurization. The salt is then treated with a desulfurizing agent, which facilitates the elimination of a sulfur atom and the formation of the isothiocyanate.

The choice of desulfurizing agent is key to the success of this method. Numerous reagents have been developed, including:

-

Ethyl Chloroformate[5]

-

Cyanuric Chloride (TCT)[2]

-

4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium (DMT/NMM/TsO⁻)[13][14]

This guide will focus on a protocol using tosyl chloride, which is effective, readily available, and forms byproducts that are easily removed during workup.[12]

Recommended Synthetic Protocol: One-Pot Synthesis from 2,4,6-Trifluoroaniline

This protocol is designed as a self-validating system, incorporating in-process checks and detailed rationale for each step.

Principle and Reaction Scheme

The synthesis proceeds by the in situ formation of a triethylammonium dithiocarbamate salt from 2,4,6-trifluoroaniline and carbon disulfide. This intermediate is then treated with tosyl chloride, which acts as a sulfur scavenger, promoting the elimination and cyclization to form the target isothiocyanate. The entire process is conducted in a single reaction vessel.

Materials and Equipment

| Reagent/Material | M.W. | Amount | Moles | Rationale/Comments |

| 2,4,6-Trifluoroaniline | 147.09 | 5.00 g | 34.0 mmol | Starting material. |

| Carbon Disulfide (CS₂) | 76.13 | 3.1 mL | 51.0 mmol | Thiocarbonyl source. Use in a fume hood. |

| Triethylamine (Et₃N) | 101.19 | 10.4 mL | 74.8 mmol | Base for dithiocarbamate formation & HCl scavenger. |

| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 6.48 g | 34.0 mmol | Desulfurizing agent. |

| Dichloromethane (DCM) | - | 150 mL | - | Reaction solvent. Must be anhydrous. |

| 1 M Hydrochloric Acid (HCl) | - | 50 mL | - | For aqueous workup. |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | 50 mL | - | For aqueous workup. |

| Brine (Saturated NaCl) | - | 50 mL | - | For aqueous workup. |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~5 g | - | Drying agent. |

| Silica Gel (230-400 mesh) | - | ~150 g | - | For column chromatography. |

| Hexane / Ethyl Acetate | - | As needed | - | Eluent for chromatography. |

Equipment: 500 mL round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator, chromatography column, standard laboratory glassware.

Step-by-Step Experimental Procedure

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 2,4,6-trifluoroaniline (5.00 g, 34.0 mmol) and anhydrous dichloromethane (100 mL). Place the flask in an ice bath and stir for 10 minutes to cool the solution to 0 °C.

-

Expertise & Causality: Starting at 0 °C is crucial. The initial reaction with CS₂ is exothermic. Maintaining a low temperature prevents the formation of unwanted symmetrical thiourea byproducts and minimizes the evaporation of the volatile CS₂.

-

-

Dithiocarbamate Formation: While stirring at 0 °C, add triethylamine (10.4 mL, 74.8 mmol) followed by the slow, dropwise addition of carbon disulfide (3.1 mL, 51.0 mmol) over 15 minutes. Stir the resulting mixture at 0 °C for 30 minutes.

-

Trustworthiness: The solution will typically turn from colorless to a pale yellow or orange, indicating the formation of the triethylammonium dithiocarbamate salt. This visual cue serves as a confirmation that the first stage is proceeding correctly.

-

-

Desulfurization: To the cold suspension, add p-toluenesulfonyl chloride (6.48 g, 34.0 mmol) portion-wise over 10 minutes, ensuring the temperature does not rise above 5 °C. Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-3 hours.

-

Expertise & Causality: Tosyl chloride reacts with the dithiocarbamate to form a labile thiotosyl ester, which readily decomposes to the isothiocyanate, triethylamine hydrochloride, and sulfur-containing byproducts.[5][12] The formation of a white precipitate (triethylamine hydrochloride) is a strong indicator of reaction progress.

-

-

Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system. Spot the starting aniline and the reaction mixture. The reaction is complete when the starting aniline spot has been completely consumed.

-

Aqueous Work-up: Once the reaction is complete, cool the mixture again in an ice bath and slowly add 50 mL of water to quench. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ (1 x 50 mL), and brine (1 x 50 mL).

-

Expertise & Causality: The HCl wash removes any unreacted aniline and excess triethylamine. The NaHCO₃ wash removes any acidic impurities, including residual tosyl chloride. The brine wash helps to break any emulsions and begins the drying process.

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. This will yield the crude product as a yellow-orange oil or semi-solid.

Purification of this compound

High purity is essential for subsequent applications. A two-stage purification strategy involving column chromatography followed by recrystallization is recommended.

Primary Purification: Flash Column Chromatography

This technique separates the target compound from non-polar impurities and polar baseline materials.

-

Column Preparation: Prepare a slurry of silica gel (~150 g) in hexane and pack it into a glass column. Equilibrate the column with a 98:2 Hexane:Ethyl Acetate mixture.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (~5-10 mL) and adsorb it onto a small amount of silica gel (~10 g). Dry this silica plug completely and carefully add it to the top of the packed column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane, starting with 98:2. The product is typically non-polar and will elute early.

-

Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.

-

Concentration: Concentrate the pure fractions under reduced pressure to yield the purified isothiocyanate.

Secondary Purification: Recrystallization

If the product from the column is a solid and requires further purification to remove trace impurities, recrystallization is an excellent final step.[15][16][17]

-

Solvent Selection: The ideal solvent is one in which the isothiocyanate has low solubility at room temperature but high solubility when heated.[17] A mixture of hexane and a small amount of ethyl acetate or diethyl ether is often a good starting point.[15]

-

Procedure:

-

Dissolve the solid in a minimal amount of the hot solvent mixture.

-

Allow the solution to cool slowly to room temperature.

-

Once crystal formation begins, place the flask in an ice bath or refrigerator to maximize yield.

-

Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane.

-

Dry the crystals under vacuum.

-

Overall Workflow and Reaction Mechanism

The following diagrams illustrate the logical flow of the entire process and the underlying chemical transformation.

Analytical Characterization and Quality Control

Confirming the identity and purity of the final product is a non-negotiable step.

| Analysis Technique | Expected Result for this compound |

| ¹H NMR | A complex multiplet (triplet of triplets) in the aromatic region (~7.0-7.2 ppm) corresponding to the two aromatic protons. |

| ¹⁹F NMR | Two signals are expected, one for the two ortho-fluorines and one for the para-fluorine, with characteristic F-F and F-H coupling. |

| ¹³C NMR | The characteristic signal for the isothiocyanate carbon (-N=C =S) is expected in the range of 130-145 ppm. Signals for the fluorinated aromatic carbons will show C-F coupling. |

| IR Spectroscopy | A very strong, broad, and characteristic absorption band for the asymmetric -N=C=S stretch between 2000-2200 cm⁻¹.[18] |

| Mass Spectrometry | The molecular ion peak [M]⁺ should be observed at m/z = 189.16.[18][19] |

| Purity (HPLC/GC) | A single major peak, indicating a purity of >98%. |

Safety Considerations

-

Reagents: Carbon disulfide is highly flammable and toxic; always handle it in a certified chemical fume hood. Triethylamine and tosyl chloride are corrosive. 2,4,6-Trifluoroaniline is toxic.

-

Product: Aryl isothiocyanates are potent lachrymators and skin/respiratory irritants. Avoid inhalation and skin contact.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This guide has detailed a reliable and safe protocol for the synthesis and purification of this compound. By focusing on the dithiocarbamate route, it prioritizes laboratory safety without compromising on yield or efficiency. The emphasis on the rationale behind each step, combined with robust purification and analytical validation procedures, provides researchers with a comprehensive framework for producing this valuable chemical intermediate to a high degree of purity, suitable for the most demanding applications in research and development.

References

-

Murakami, K., & Takemoto, Y. (2023). Recent advancement in the synthesis of isothiocyanates. ChemRxiv. [Link]

-

Murakami, K., & Takemoto, Y. (2024). Recent advancement in the synthesis of isothiocyanates. Chemical Communications. [Link]

-

Beke, M., et al. (2022). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Molecules. [Link]

-

Srivastava, K., et al. (2020). Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface. [Link]

-

Li, B., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry. [Link]

-

Pal, M., et al. (2012). A decade review of triphosgene and its applications in organic reactions. RSC Advances. [Link]

-

Cephas, E., et al. (2017). Synthesis of Isothiocyanates: An Update. Molecules. [Link]

-

ResearchGate. (n.d.). Preparation of electron-deficient aryl isothiocyanates. ResearchGate. [Link]

-

Kyriakou, S., et al. (2021). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Molecules. [Link]

-

Sharma, S. (1976). Thiophosgene in Organic Synthesis. Synthesis. [Link]

-

Tradeasia. (2020). Thiophosgene: - An overview. Tradeasia International. [Link]

-

Kyriakoudi, A., et al. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Foods. [Link]

-

National Center for Biotechnology Information. (n.d.). Thiophosgene. PubChem. [Link]

-

The Royal Society of Chemistry. (n.d.). General information All reagents and starting materials were commercially obtained and were used without further purification. The Royal Society of Chemistry. [Link]

-

Wikipedia. (n.d.). Thiophosgene. Wikipedia. [Link]

-

Oakwood Chemical. (n.d.). This compound. Oakwood Chemical. [Link]

-

Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Organic Chemistry Portal. [Link]

-

Rees, C. W., et al. (2013). New Syntheses of Aryl isothiocyanates. ResearchGate. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. University of Rochester. [Link]

-

Professor Dave Explains. (2020). Recrystallization. YouTube. [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

-

Research Square. (2024). Computational investigation of structural, spectral, electronic, and pharmacological properties of 4-trifluoromethyl phenyl. Research Square. [Link]

-

The Royal Society of Chemistry. (2013). A simple and straightforward synthesis of phenyl isothiocyanates, symmetrical and unsymmetrical thioureas under ball mill - Supporting Information. The Royal Society of Chemistry. [Link]

-

NIST. (n.d.). This compound. NIST WebBook. [Link]

-

ChemTL. (2024). Reduced pressure distillation. YouTube. [Link]

-

Demkowicz, S., et al. (2016). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules. [Link]

-

ResearchGate. (2016). Synthesis of Isothiocyanates Using DMT/NMM/TsO as a New Desulfurization Reagent. ResearchGate. [Link]

-

Zhang, X., et al. (2000). Preparation of aryl isothiocyanates via protected phenylthiocarbamates and application to the synthesis of caffeic acid (4-isothiocyanato)phenyl ester. Journal of Organic Chemistry. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Recent advancement in the synthesis of isothiocyanates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Thiophosgene: - An overview [moltuslab.com]

- 8. Thiophosgene | CCl2S | CID 10040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Thiophosgene - Wikipedia [en.wikipedia.org]

- 10. cbijournal.com [cbijournal.com]

- 11. researchgate.net [researchgate.net]

- 12. Isothiocyanate synthesis [organic-chemistry.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Tips & Tricks [chem.rochester.edu]

- 16. youtube.com [youtube.com]

- 17. mt.com [mt.com]

- 18. This compound [webbook.nist.gov]

- 19. This compound [oakwoodchemical.com]

2,4,6-Trifluorophenyl isothiocyanate molecular weight and formula

An In-Depth Technical Guide to 2,4,6-Trifluorophenyl Isothiocyanate: Properties, Synthesis, and Applications for Advanced Research

Introduction

This compound is a specialized chemical reagent characterized by a highly reactive isothiocyanate group (-N=C=S) attached to a trifluorinated benzene ring. This unique combination of a potent electrophilic functional group and an electron-deficient aromatic system imparts distinct reactivity profiles, making it a valuable tool for researchers in proteomics, bioconjugation, and drug discovery. The trifluorophenyl moiety enhances the reactivity of the isothiocyanate group and can serve as a useful spectroscopic tag for analytical purposes.

This guide provides a comprehensive overview of this compound, delving into its fundamental physicochemical properties, common synthetic strategies, and key applications. It is designed for scientists and drug development professionals, offering not just protocols but also the underlying chemical principles to empower rational experimental design and troubleshooting.

Section 1: Core Physicochemical Properties

The utility of any chemical reagent begins with a thorough understanding of its fundamental properties. This compound's characteristics are dominated by its functional groups, which dictate its stability, solubility, and reactivity.

Structural and Quantitative Data

The key quantitative data for this compound are summarized in the table below. These values are critical for accurate experimental planning, from calculating molar equivalents to predicting behavior under various physical conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₂F₃NS | [1][2][3][4] |

| Molecular Weight | 189.16 g/mol | [2][3][4][5] |

| CAS Number | 206761-91-3 | [1][2] |

| Appearance | Pale Yellow Liquid | [3] |

| Boiling Point | 112 °C at 35 mmHg | [4][5] |

| Density | 1.40 g/cm³ | [4] |

| Purity | Typically ≥97-99% | [3][] |

| Synonym | 2-Isothiocyanato-1,3,5-trifluorobenzene | [3] |

Chemical Structure and Reactivity Insights

The structure of this compound is central to its function. The carbon atom of the isothiocyanate group is highly electrophilic and is the primary site of reaction. This electrophilicity is significantly enhanced by the three fluorine atoms on the phenyl ring, which are powerful electron-withdrawing groups. This electronic effect pulls electron density away from the isothiocyanate carbon, making it more susceptible to nucleophilic attack by primary and secondary amines, a cornerstone of its application in proteomics and bioconjugation.

Caption: Chemical structure of this compound.

Section 2: Synthesis and Mechanistic Insights

While researchers typically procure this compound from commercial suppliers, understanding its synthesis provides valuable context for its reactivity and potential impurities. The preparation of aryl isothiocyanates generally begins with the corresponding primary amine, in this case, 2,4,6-trifluoroaniline.[7]

A prevalent and robust method involves the in-situ generation and subsequent decomposition of a dithiocarbamate salt.[8]

General Synthetic Workflow

-

Dithiocarbamate Salt Formation: 2,4,6-Trifluoroaniline is reacted with carbon disulfide (CS₂) in the presence of a base, such as triethylamine (TEA) or an inorganic base. The amine's nucleophilic nitrogen attacks the electrophilic carbon of CS₂, forming a dithiocarbamic acid intermediate, which is deprotonated by the base to yield the stable dithiocarbamate salt.

-

Desulfurization/Decomposition: The dithiocarbamate salt is then treated with a desulfurylating agent to induce the elimination of a sulfur equivalent and form the isothiocyanate. Common reagents for this step include tosyl chloride, phosgene equivalents (like triphosgene), or metal salts (e.g., lead nitrate).[8][9] The choice of reagent is critical; milder reagents like tosyl chloride are often preferred for laboratory-scale synthesis to avoid the hazards associated with phosgene or heavy metals.[8]

Causality Behind Experimental Choices:

-

Base Selection: A base is required to neutralize the dithiocarbamic acid formed, driving the equilibrium towards the salt product. Triethylamine is often used as it is organic-soluble and can be easily removed during workup.

-

Anhydrous Conditions: While the initial salt formation can sometimes be performed in aqueous systems, the desulfurization step often requires anhydrous conditions.[10] This is because water can react with the desulfurylating agents or the isothiocyanate product itself, leading to the formation of undesired urea byproducts.

Caption: General workflow for the synthesis of aryl isothiocyanates.

Section 3: Core Applications in Life Sciences

The primary utility of this compound stems from its role as a labeling and degradation agent in proteomics, specifically for N-terminal peptide sequencing.[2]

Application Profile: N-terminal Peptide Sequencing (Edman Degradation)

The Edman degradation is a cornerstone technique for determining the amino acid sequence of a peptide or protein. It involves the sequential cleavage and identification of the N-terminal amino acid. Phenyl isothiocyanate (PITC) is the classic reagent, but fluorinated analogs like this compound offer potential advantages in detection and reactivity.

The process is a two-step cycle: a coupling reaction followed by a cleavage reaction.

Caption: The Edman degradation cycle using a trifluorophenyl isothiocyanate reagent.

Experimental Protocol: N-terminal Sequencing

This protocol describes a self-validating system for the first cycle of an Edman degradation.

1. Coupling Reaction

-

Objective: To covalently label the free N-terminal amino group of the peptide.

-

Methodology:

-

Dissolve the purified peptide sample (1-10 nmol) in 50 µL of a coupling buffer (e.g., 125 mM N-ethylmorpholine acetate, pH 8.5).

-

Add a 5% (v/v) solution of this compound in heptane. Add a 20-fold molar excess relative to the peptide.

-

Incubate the biphasic mixture at 50°C for 30 minutes with vigorous vortexing.

-

Lyophilize the sample to remove the solvent and excess reagent.

-

-

Expertise & Causality: The alkaline pH (8.5-9.0) is critical. It deprotonates the N-terminal α-amino group (pKa ~8.0), rendering it nucleophilic, while keeping the ε-amino groups of lysine residues (pKa ~10.5) largely protonated, thus ensuring selectivity for the N-terminus.

2. Cleavage Reaction

-

Objective: To cleave the N-terminal amino acid from the peptide chain.

-

Methodology:

-

Re-dissolve the dried TPTC-peptide in 20 µL of anhydrous trifluoroacetic acid (TFA).

-

Incubate at 50°C for 10 minutes.

-

Dry the sample under a stream of nitrogen gas.

-

-

Expertise & Causality: Anhydrous acid is mandatory. The mechanism involves the attack of the thiocarbonyl sulfur on the adjacent peptide bond carbonyl, forming a five-membered thiazolinone ring. The presence of water would lead to direct hydrolysis of the peptide bond without the formation of the required derivative for identification.

3. Conversion and Identification

-

Objective: To convert the unstable thiazolinone derivative into a stable thiohydantoin (TPTH) for analysis.

-

Methodology:

-

Add 30 µL of 1 M HCl or 25% aqueous TFA to the dried sample.

-

Incubate at 65°C for 20 minutes.

-

The resulting TPTH-amino acid is now ready for identification by High-Performance Liquid Chromatography (HPLC) or mass spectrometry.

-

-

Trustworthiness: The system is self-validating. A successful cycle is confirmed by the appearance of a single, identifiable TPTH-amino acid derivative in the chromatogram and the reappearance of the shortened peptide ready for the next cycle.

Section 4: Safety, Handling, and Storage

Scientific integrity demands a commitment to safety. This compound is a hazardous substance and must be handled with appropriate precautions.[11][12]

-

Hazard Profile:

-

Handling Procedures:

-

Always handle this reagent inside a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, chemical splash goggles, and a lab coat.

-

Ensure eyewash stations and safety showers are readily accessible.[11]

-

Avoid breathing vapors or mist.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from moisture.

-

Conclusion

This compound is more than a mere chemical; it is a precision tool for molecular interrogation. Its enhanced electrophilicity, conferred by the trifluorinated aromatic ring, makes it a highly efficient reagent for applications requiring reaction with primary amines, most notably in the sequential degradation of peptides. A thorough understanding of its properties, the mechanisms of its reactions, and strict adherence to safety protocols are paramount for leveraging its full potential in advancing research in proteomics and beyond.

References

-

National Institute of Standards and Technology (NIST). (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

TransWorld Chemicals. (n.d.). This compound. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Science Behind the Synthesis: Preparation Methods for 2-Fluorophenyl Isothiocyanate. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 2,4,6-Trichlorophenyl isothiocyanate. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry & Biology Interface. (2020, April 30). Synthesis of Isothiocyanates: A Review. Retrieved from [Link]

-

ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Phenyl Isothiocyanate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Retrieved from [Link]

-

MDPI. (2022). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Molecules, 27(15), 4983. Retrieved from [Link]

-

PubMed. (2013, August 15). Utilization of 6-(methylsulfinyl)hexyl isothiocyanate for sensitization of tumor cells to antitumor agents in combination therapies. National Center for Biotechnology Information. Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

Sources

- 1. This compound [webbook.nist.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound: [transworldchemicals.com]

- 5. This compound [oakwoodchemical.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Isothiocyanate synthesis [organic-chemistry.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. nbinno.com [nbinno.com]

- 11. fishersci.fi [fishersci.fi]

- 12. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to the Solubility of 2,4,6-Trifluorophenyl Isothiocyanate in Organic Solvents

Introduction

2,4,6-Trifluorophenyl isothiocyanate is a fluorinated aromatic compound of significant interest in the fields of chemical synthesis and drug development. Its unique electronic properties, conferred by the trifluorinated phenyl ring, and the reactive isothiocyanate group make it a valuable building block for creating complex molecules, including novel therapeutic agents and functional materials. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in these applications, as solubility directly impacts reaction kinetics, purification efficiency, and the formulation of final products.

This technical guide provides a comprehensive overview of the solubility of this compound. It combines theoretical principles with practical, field-proven experimental protocols to empower researchers, scientists, and drug development professionals to confidently handle and utilize this compound. We will delve into the molecular characteristics that govern its solubility, offer predictions for its behavior in a range of common organic solvents, and provide a detailed, step-by-step methodology for the empirical determination of its solubility.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle "like dissolves like," which, in chemical terms, refers to the balance of intermolecular forces between the solute and solvent molecules.[1] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.[2]

Molecular Structure and Polarity of this compound

To predict the solubility of this compound (C7H2F3NS, Molar Mass: 189.16 g/mol ), we must first analyze its molecular structure.[3][4]

-

Trifluorophenyl Group: The benzene ring is substituted with three highly electronegative fluorine atoms. This has two main effects: it creates strong C-F dipoles, and it withdraws electron density from the aromatic ring. While the molecule has polar bonds, the symmetrical arrangement of the fluorine atoms (positions 2, 4, and 6) may reduce the overall molecular dipole moment. The fluorinated ring also imparts a degree of hydrophobicity.

-

Isothiocyanate Group (-N=C=S): This functional group is polar and possesses a linear geometry.[5] The sulfur atom and the pi bonds of the N=C and C=S system are polarizable, allowing for dipole-dipole and London dispersion interactions. The nitrogen and sulfur atoms can also act as weak hydrogen bond acceptors.

Overall, this compound can be classified as a moderately polar molecule with a significant non-polar, aromatic component.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[6] This model deconstructs the total Hildebrand solubility parameter into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Predicted Solubility Profile of this compound

Based on the molecular structure and the principles of solubility, we can predict the solubility of this compound in a range of common organic solvents. These predictions should be empirically verified using the protocol outlined in the next section.

| Solvent | Type | Polarity Index | Predicted Solubility | Rationale |

| Hexane | Non-polar Aliphatic | 0.1 | Low | The high polarity of the isothiocyanate group is a poor match for the non-polar nature of hexane. |

| Toluene | Non-polar Aromatic | 2.4 | Medium to High | The aromatic ring of toluene can engage in π-π stacking with the trifluorophenyl ring of the solute. |

| Dichloromethane (DCM) | Polar Aprotic | 3.1 | High | DCM is a good solvent for many moderately polar organic compounds and can engage in dipole-dipole interactions. |

| Diethyl Ether | Polar Aprotic | 2.8 | Medium | Ether can act as a hydrogen bond acceptor and has a moderate polarity suitable for the solute. |

| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | High | THF is a versatile polar aprotic solvent with a higher polarity than diethyl ether, making it a good candidate. |

| Acetone | Polar Aprotic | 5.1 | High | The highly polar carbonyl group of acetone should interact favorably with the polar isothiocyanate group. |

| Acetonitrile | Polar Aprotic | 5.8 | High | Acetonitrile is a highly polar solvent capable of strong dipole-dipole interactions. |

| Ethyl Acetate | Polar Aprotic | 4.4 | Medium to High | The ester functionality provides polarity, making it a likely good solvent. |

| Methanol | Polar Protic | 5.1 | Low to Medium | While polar, the strong hydrogen bonding network of methanol may not be effectively disrupted by the solute. |

| Ethanol | Polar Protic | 4.3 | Low to Medium | Similar to methanol, the hydrogen bonding of ethanol may limit the solubility of the solute. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | High | DMSO is a highly polar and versatile solvent, often capable of dissolving a wide range of organic compounds. |

Polarity Index values are relative measures of a solvent's polarity.[8]

Experimental Protocol for Solubility Determination

Given the absence of a comprehensive public dataset for the solubility of this compound, empirical determination is essential. The following protocol details a reliable gravimetric method for quantifying solubility.[9][10]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Thermostatic shaker or magnetic stirrer with temperature control

-

Syringes and syringe filters (0.2 µm, solvent-compatible, e.g., PTFE)

-

Pre-weighed glass evaporating dishes or aluminum pans

-

Pipettes

-

Fume hood

-

Oven or vacuum oven

Experimental Workflow Diagram

Caption: Workflow for Gravimetric Solubility Determination.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

To a series of vials, add a known volume of each test solvent (e.g., 2.0 mL).

-

Add an excess amount of this compound to each vial to ensure that a saturated solution is formed and undissolved solid remains.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium (typically 24-48 hours). It is crucial that the system reaches equilibrium, which can be confirmed by taking measurements at different time points (e.g., 24h and 48h) and ensuring the solubility value is consistent.[11]

-

After agitation, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

-

-

Sampling and Analysis:

-

Carefully uncap a vial, ensuring no temperature change.

-

Withdraw a known volume of the clear supernatant (e.g., 1.0 mL) using a syringe fitted with a solvent-compatible syringe filter. This step is critical to remove any undissolved solid particles.

-

Dispense the filtered solution into a pre-weighed evaporating dish.

-

Immediately weigh the dish containing the solution to determine the mass of the solution.

-

Place the evaporating dish in a fume hood to allow the solvent to evaporate at room temperature. For less volatile solvents, gentle heating in an oven (at a temperature well below the boiling point of the solute) may be necessary.

-

Once the solvent has completely evaporated, place the dish in an oven at a moderate temperature (e.g., 40-50 °C) for a few hours to ensure all residual solvent is removed.

-

Cool the dish in a desiccator and weigh it. Repeat the drying and weighing process until a constant mass is achieved.[9]

-

Calculation of Solubility

The solubility can be calculated using the following formulas:

-

Mass of the filtered solution = (Mass of dish + solution) - (Mass of empty dish)

-

Mass of the dissolved solute = (Mass of dish + dry solute) - (Mass of empty dish)

-

Mass of the solvent = (Mass of the filtered solution) - (Mass of the dissolved solute)

Solubility (in g/100 g of solvent) = (Mass of the dissolved solute / Mass of the solvent) x 100

Solubility (in mg/mL) can also be calculated if the density of the solvent is known or if a precise volume of the saturated solution was taken and weighed.

Safety and Handling Considerations

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards: The compound is harmful if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage. It is also a lachrymator (a substance that causes tearing).[10]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[10]

-

Handling: Avoid breathing dust, fumes, or vapors. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place. The compound is moisture-sensitive.[12]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

While a definitive, published dataset on the solubility of this compound in a wide array of organic solvents is not currently available, a strong predictive understanding can be achieved by applying fundamental chemical principles. Based on its molecular structure, it is predicted to be highly soluble in polar aprotic solvents like THF, acetone, acetonitrile, and DMSO, and moderately to highly soluble in aromatic solvents like toluene. Its solubility is expected to be limited in non-polar aliphatic and polar protic solvents.

For any critical application, these predictions must be validated through empirical measurement. The detailed gravimetric protocol provided in this guide offers a robust and reliable method for researchers to determine precise solubility data. By combining theoretical understanding with rigorous experimental practice, scientists can effectively harness the potential of this compound in their research and development endeavors.

References